Neuraminidase-IN-1: A Technical Guide for Researchers and Drug Development Professionals
Neuraminidase-IN-1: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Chemical Structure, Properties, and Inhibitory Profile of a Potent Neuraminidase Inhibitor
Abstract
Neuraminidase-IN-1 is a potent inhibitor of neuraminidase, with significant activity demonstrated against the H1N1 influenza virus. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its mechanism of action as a neuraminidase inhibitor. Detailed experimental protocols for assessing its inhibitory activity are presented, alongside a discussion of the signaling pathways potentially modulated by this compound. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel antiviral therapeutics.
Chemical Structure and Physicochemical Properties
Neuraminidase-IN-1 is a small molecule inhibitor with a well-defined chemical structure. Its fundamental properties are summarized in the table below, providing a foundational understanding of its chemical nature.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | 3,5-dihydroxy-N-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]benzamide | PubChem |
| Molecular Formula | C₁₄H₁₁N₃O₆ | PubChem |
| Molecular Weight | 317.26 g/mol | PubChem |
| Canonical SMILES | C1=CC(=C(C=C1C=NNC(=O)C2=CC(=CC(=C2)O)O)--INVALID-LINK--[O-])O | PubChem |
| InChI Key | MCGROFKAAXXTBN-VIZOYTHASA-N | PubChem |
Physicochemical Data
Currently, specific experimental data on the physical properties of Neuraminidase-IN-1, such as solubility in various solvents and melting point, are not extensively available in publicly accessible literature. Researchers are advised to determine these parameters empirically for their specific experimental setups.
Biological Activity and Inhibitory Profile
Neuraminidase-IN-1 has been identified as a potent inhibitor of neuraminidase, a key enzyme in the life cycle of the influenza virus.
Inhibitory Potency
The primary reported biological activity of Neuraminidase-IN-1 is its inhibition of neuraminidase.
| Target | Assay Conditions | IC₅₀ | Source |
| H1N1 Influenza Virus Neuraminidase | Not specified | 0.21 µM | MedchemExpress |
The provided data indicates that Neuraminidase-IN-1 is a sub-micromolar inhibitor of H1N1 neuraminidase, suggesting its potential as a lead compound for the development of anti-influenza therapeutics. Further studies are required to determine its inhibitory spectrum against other neuraminidase subtypes and strains.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of Neuraminidase-IN-1 is the inhibition of the enzymatic activity of neuraminidase. By blocking this enzyme, the inhibitor interferes with the release of progeny virions from infected host cells, thereby preventing the spread of the infection.
While the direct impact of Neuraminidase-IN-1 on specific cellular signaling pathways has not been extensively documented, the inhibition of neuraminidase, particularly mammalian neuraminidases like NEU1, can have downstream effects on various signaling cascades. Neuraminidase activity has been implicated in the modulation of receptors such as the Epidermal Growth Factor Receptor (EGFR) and integrins, which in turn can influence pathways like the FAK and ERK1/2 signaling.
Figure 1. Simplified workflow of Neuraminidase-IN-1 action.
Experimental Protocols
The following is a representative protocol for a neuraminidase inhibition assay, which can be adapted for the evaluation of Neuraminidase-IN-1. This protocol is based on commonly used fluorescence-based methods.
Neuraminidase Inhibition Assay (Fluorescence-Based)
Objective: To determine the 50% inhibitory concentration (IC₅₀) of Neuraminidase-IN-1 against a specific neuraminidase enzyme.
Materials:
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Neuraminidase enzyme (e.g., from influenza virus or recombinant)
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Neuraminidase-IN-1
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Assay Buffer (e.g., MES buffer with CaCl₂)
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Fluorescent Substrate (e.g., 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid - MUNANA)
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Stop Solution (e.g., Glycine-NaOH buffer, pH 10.2)
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96-well black microplates
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Fluorescence microplate reader
Procedure:
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Compound Preparation: Prepare a stock solution of Neuraminidase-IN-1 in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in assay buffer to obtain a range of test concentrations.
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Enzyme and Substrate Preparation: Dilute the neuraminidase enzyme to a working concentration in cold assay buffer. Prepare a working solution of the MUNANA substrate in assay buffer.
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Assay Reaction: a. To each well of a 96-well black microplate, add the serially diluted Neuraminidase-IN-1 solutions. Include wells with assay buffer only (negative control) and wells with a known neuraminidase inhibitor (positive control). b. Add the diluted neuraminidase enzyme solution to all wells except for the substrate blank wells. c. Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes). d. Initiate the enzymatic reaction by adding the MUNANA substrate solution to all wells. e. Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.
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Termination and Measurement: a. Stop the reaction by adding the stop solution to each well. b. Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., excitation ~365 nm, emission ~450 nm for 4-methylumbelliferone).
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Data Analysis: a. Subtract the background fluorescence (substrate blank) from all readings. b. Calculate the percentage of neuraminidase inhibition for each concentration of Neuraminidase-IN-1 relative to the no-inhibitor control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using a suitable curve-fitting model (e.g., sigmoidal dose-response).
Figure 2. Workflow for the neuraminidase inhibition assay.
Pharmacokinetic and Pharmacodynamic Properties
Detailed pharmacokinetic (PK) and pharmacodynamic (PD) data for Neuraminidase-IN-1 are not currently available in the public domain. For the development of this compound as a therapeutic agent, comprehensive studies to evaluate its absorption, distribution, metabolism, excretion (ADME), and toxicity profile will be essential. As a point of reference, other neuraminidase inhibitors such as oseltamivir and zanamivir exhibit distinct PK profiles. Oseltamivir is an orally available prodrug that is metabolized to its active form, while zanamivir is administered via inhalation due to poor oral bioavailability.
Conclusion
Neuraminidase-IN-1 is a promising neuraminidase inhibitor with demonstrated potent activity against the H1N1 influenza virus. Its well-defined chemical structure provides a solid foundation for further investigation and optimization. The provided technical information, including its chemical properties, inhibitory activity, and a representative experimental protocol, serves as a valuable starting point for researchers in the field of antiviral drug discovery. Further studies are warranted to fully characterize its physical properties, broad-spectrum antiviral activity, and its pharmacokinetic and pharmacodynamic profile to assess its full therapeutic potential.
